
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, commonly referred to as CP-AZ, is a synthetic compound that has numerous applications in the scientific research field. CP-AZ is a valuable tool for medicinal chemists, as it can be used to synthesize a wide array of compounds with potential therapeutic properties. CP-AZ has been extensively studied in the past few years, with many fascinating findings presented in the scientific literature.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
- Research has shown the synthesis of pyrimidine-based thiazolidinones and azetidinones demonstrating antimicrobial and antitubercular activities against different microorganisms. These compounds have been characterized and tested for their efficacy, showing potential as antibacterial, antifungal, and antitubercular agents (Patel, Desai, Desai, & Chikhalia, 2006).
Antioxidant, Antimicrobial, and Antitubercular Activities
- Another study synthesized pyrimidine-azetidinone analogues and evaluated them for antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed significant activity against bacterial, fungal strains, and mycobacterium tuberculosis, suggesting their potential in designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Supramolecular Structures
- A study on the supramolecular structures constructed by related compounds highlighted their molecular-electronic structure and the influence of hydrogen bonding on the patterns of base pairing and molecular packing. This research provides insights into nucleic acid structures and functions, emphasizing the potential applications in understanding and manipulating biological systems (Cheng et al., 2011).
Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of quinoline nucleus containing oxadiazole and azetidinone derivatives have been conducted, showing significant antibacterial and antifungal activities against various strains. This highlights the potential of such compounds in developing new antimicrobial agents (Desai & Dodiya, 2014).
Biological Screening and Molecular Modeling
- Novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones have been synthesized and evaluated for their antimicrobial properties. Molecular modeling studies of these compounds have shown good affinity for the enzyme transpeptidase, suggesting potent antibacterial activity (Chhajed & Upasani, 2012).
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWFUFMHBZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

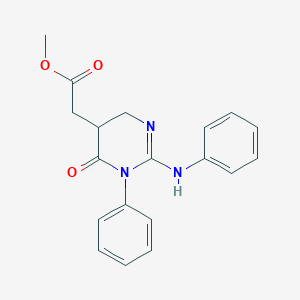

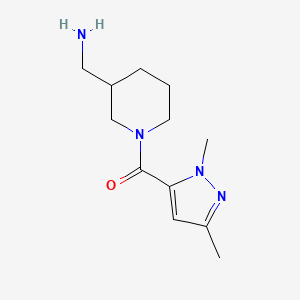
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)

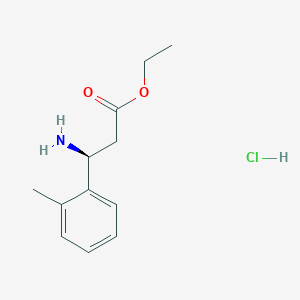

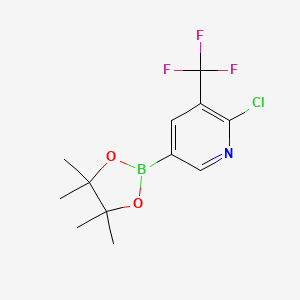
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

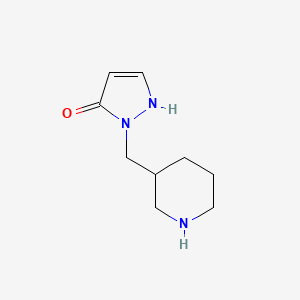
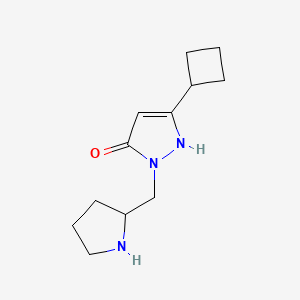
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)